molecular formula C20H26N4O4 B2958654 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine CAS No. 946313-07-1

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine

Cat. No.: B2958654
CAS No.: 946313-07-1
M. Wt: 386.452
InChI Key: NFMFIKQAUZMUPP-UHFFFAOYSA-N
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Description

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a pyridazine ring substituted with a propoxy group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting appropriate amines with ethylene diamine under controlled conditions.

    Introduction of the 3,4-Dimethoxybenzoyl Group: The piperazine intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the 3,4-dimethoxybenzoyl-piperazine derivative.

    Formation of the Pyridazine Ring: The final step involves the reaction of the 3,4-dimethoxybenzoyl-piperazine derivative with 6-propoxypyridazine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.

    Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine involves its interaction with specific molecular targets in biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Uniqueness

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-4-13-28-19-8-7-18(21-22-19)23-9-11-24(12-10-23)20(25)15-5-6-16(26-2)17(14-15)27-3/h5-8,14H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMFIKQAUZMUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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